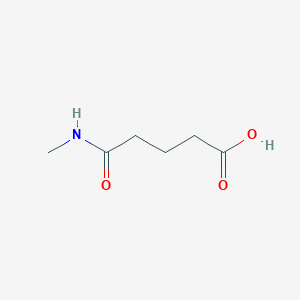

5-(methylamino)-5-oxoPentanoic acid

Descripción general

Descripción

5-(methylamino)-5-oxoPentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methylamino group attached to the fifth carbon of a pentanoic acid chain

Mecanismo De Acción

Target of Action

It is structurally related to 5-aminosalicylic acid (5-asa), which is used for inflammatory diseases of the gastrointestinal tract .

Mode of Action

5-asa, a structurally related compound, is known to have anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, and gastroprotective properties . It is also an antioxidant with high biological activity among nonsteroidal anti-inflammatory drugs (NSAIDs) .

Biochemical Pathways

5-asa, a structurally related compound, is a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . It is a major component of the sulfasalazine (SSZ) drug, which is separated in the large intestine by bacteria containing the enzyme azoreductases .

Pharmacokinetics

5-asa, a structurally related compound, is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to n-acetyl-5-aminosalicylic acid (n-ac-5-asa) principally by nat-1 .

Result of Action

5-asa, a structurally related compound, is known to have pharmacological and biological effects that include treatment of inflammatory bowel disease, and anti-oxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties .

Action Environment

It is worth noting that environmental factors can significantly influence the production and bioavailability of structurally related compounds like 5-asa .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methylamino)-5-oxoPentanoic acid typically involves the reaction of a suitable precursor with methylamine. One common method is the reaction of 5-oxoPentanoic acid with methylamine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or large-scale batch reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(methylamino)-5-oxoPentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The methylamino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the methylamino group under appropriate conditions.

Major Products Formed

Oxidation: Formation of 5-oxoPentanoic acid derivatives.

Reduction: Formation of 5-(methylamino)-5-hydroxyPentanoic acid.

Substitution: Formation of N-substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

5-(methylamino)-5-oxoPentanoic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

β-N-methylamino-L-alanine (BMAA): A non-protein amino acid produced by cyanobacteria, known for its neurotoxic effects.

N-(2-aminoethyl)glycine (AEG): Another non-protein amino acid with structural similarities.

2,4-diaminobutyric acid (DAB): A compound with similar functional groups and reactivity.

Uniqueness

5-(methylamino)-5-oxoPentanoic acid is unique due to its specific structure, which allows it to participate in a distinct set of chemical reactions and biological interactions. Its methylamino group and oxo functionality provide versatility in synthetic applications and potential for diverse biological activities.

Propiedades

IUPAC Name |

5-(methylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-5(8)3-2-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDZEQGATNKWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/new.no-structure.jpg)

![METHYL 2-[2-(AZEPAN-1-YL)ACETAMIDO]-4-(3,4-DIMETHYLPHENYL)THIOPHENE-3-CARBOXYLATE](/img/structure/B2958912.png)

![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2958913.png)

![3-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-1-phenylurea](/img/structure/B2958916.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2958919.png)

amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)